1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
1-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a benzodiazole ring substituted with a chlorine atom and an ethanamine group, forming a dihydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions to form the benzodiazole core.
Chlorination: The benzodiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amination: The chlorinated benzodiazole is reacted with ethanamine under basic conditions to form the ethanamine derivative.
Formation of Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and stringent quality control measures ensures consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atom.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile used, products like azido derivatives or thiol-substituted compounds.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Dechlorinated benzodiazole derivatives.
Scientific Research Applications
1-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole ring’s ability to emit fluorescence.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with biological targets, such as enzymes or receptors. The benzodiazole ring can intercalate with DNA or interact with protein active sites, while the ethanamine group can form hydrogen bonds or ionic interactions, modulating the activity of the target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride: Similar structure but with a methoxy group instead of chlorine.
1-(5-Chloro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride: Similar structure but with a propanamine group instead of ethanamine.
Uniqueness: 1-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is unique due to the specific positioning of the chlorine atom and the ethanamine group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.2ClH/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9;;/h2-5H,11H2,1H3,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNGIADJNNIMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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